![molecular formula C11H8N2O2S B1333568 4,5-Di-furan-2-yl-thiazol-2-ylamine CAS No. 722467-73-4](/img/structure/B1333568.png)
4,5-Di-furan-2-yl-thiazol-2-ylamine
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Overview
Description
Molecular Structure Analysis
The molecular formula of 4,5-Di-furan-2-yl-thiazol-2-ylamine is C11H8N2O2S . It has a molecular weight of 232.26 g/mol .Physical And Chemical Properties Analysis
4,5-Di-furan-2-yl-thiazol-2-ylamine is a solid at room temperature . Its molecular weight is 232.26 g/mol and its molecular formula is C11H8N2O2S .Scientific Research Applications
Anticancer Properties
4,5-Di-furan-2-yl-thiazol-2-ylamine derivatives demonstrate significant potential in anticancer research. For instance, compounds with this backbone were found to exhibit moderate anticancer activity, particularly against breast cancer cell lines (Matiichuk et al., 2022). Additionally, various derivatives of this compound have been synthesized and evaluated for their anticancer properties, showing promising results against different cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Activity
The synthesis of compounds containing the 4,5-Di-furan-2-yl-thiazol-2-ylamine structure has also been explored for their antimicrobial potential. Some synthesized derivatives have shown promising results against various microorganisms, including bacteria and fungi (Abdelhamid et al., 2019).
Enzyme Inhibition
These compounds have been explored for their potential as enzyme inhibitors. Studies have shown that certain derivatives can inhibit enzymes like leukotriene B(4), which is significant in the context of diseases like cancer (Kuramoto et al., 2008).
Mechanism of Action
Target of Action
Bis(furan-2-yl)-1,3-thiazol-2-amine, also known as 4,5-Di-furan-2-yl-thiazol-2-ylamine or 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine, is a complex compound with potential biological activities. Furan derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, which has inspired the creation of numerous innovative antibacterial agents . The compound likely interacts with its targets, leading to changes that result in its biological effects.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may influence various biochemical pathways .
Result of Action
Furan derivatives are known for their diverse biological and clinical applications, suggesting that the compound may have a range of effects at the molecular and cellular levels .
Action Environment
The synthesis of furan derivatives is known to be influenced by various factors, suggesting that the compound’s action may also be affected by environmental conditions .
properties
IUPAC Name |
4,5-bis(furan-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXZBHBTDAGQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368621 |
Source
|
Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Di-furan-2-yl-thiazol-2-ylamine | |
CAS RN |
722467-73-4 |
Source
|
Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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